BenchChemオンラインストアへようこそ!

AX15910

ERK5 inhibitor BRD4 inhibitor Dual inhibitor

Select AX15910 for balanced dual inhibition of ERK5 and BRD4 (IC50 20 nM, Kd 22 nM) to probe their synergistic role in inflammation and cancer. Unlike inactive ERK5-selective probes, AX15910 uniquely reduces E-selectin and cytokines (IL-6/8) in vascular models, making it essential for distinguishing kinase from transcriptional functions.

Molecular Formula C32H38N6O3
Molecular Weight 554.695
Cat. No. B1192214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX15910
SynonymsAX15910;  AX 15910;  AX-15910
Molecular FormulaC32H38N6O3
Molecular Weight554.695
Structural Identifiers
SMILESO=C1C2=CC=CC=C2N(C)C3=CC(NC4=CC=C(C(N5CCC(N6CCCC6)CC5)=O)C=C4OCC)=NC=C3N1C
InChIInChI=1S/C32H38N6O3/c1-4-41-29-19-22(31(39)38-17-13-23(14-18-38)37-15-7-8-16-37)11-12-25(29)34-30-20-27-28(21-33-30)36(3)32(40)24-9-5-6-10-26(24)35(27)2/h5-6,9-12,19-21,23H,4,7-8,13-18H2,1-3H3,(H,33,34)
InChIKeyCBWCJYFVVHOTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AX15910: A Dual ERK5/BRD4 Inhibitor for Inflammatory and Oncological Research


AX15910 is a synthetic small molecule characterized as a potent, dual inhibitor targeting both Extracellular Signal-Regulated Kinase 5 (ERK5) and Bromodomain-Containing Protein 4 (BRD4) [1]. It possesses a molecular weight of 554.7 g/mol and a molecular formula of C32H38N6O3 . Unlike ERK5-selective or BRD4-selective probes, AX15910's balanced dual inhibition profile provides a unique chemical tool for dissecting the interplay between kinase signaling and epigenetic regulation in cellular models of inflammation and cancer.

Why ERK5 or BRD4 Inhibitors Alone Cannot Replicate AX15910's Phenotypic Effects


Substituting AX15910 with a generic ERK5 inhibitor or a selective BRD4 inhibitor is not scientifically equivalent. Key studies demonstrate that pure ERK5 inhibition fails to produce any anti-inflammatory or anti-proliferative effect in cellular models, while BRD4-selective inhibition yields a different potency profile [1]. AX15910's unique, near-balanced dual inhibition (ERK5 IC50 = 20 nM, BRD4 Kd = 22 nM) [2] drives a specific phenotypic response not observed with single-target probes. This quantitative evidence underscores the critical importance of selecting AX15910 specifically when the research objective requires simultaneous engagement of both ERK5 kinase and BRD4 bromodomain functions.

Quantitative Evidence Differentiating AX15910 from Key Analogs and In-Class Compounds


Balanced Dual Potency Profile Defines AX15910's Mechanism

AX15910 exhibits a balanced dual inhibition profile, with a near-equipotent affinity for its two primary targets. In a direct head-to-head comparison using the KiNativ assay for ERK5 and the BROMOscan assay for BRD4(1), AX15910 showed an ERK5 IC50 of 20 nM and a BRD4(1) Kd of 22 nM [1]. This contrasts sharply with ERK5-selective inhibitors like AX15836 (ERK5 IC50 8 nM, BRD4 Kd 3,600 nM) and BRD4-selective inhibitors like JQ1 (ERK5 IC50 >10,000 nM, BRD4 Kd 6 nM) [1]. The resulting ERK5:BRD4 potency ratio of 0.9 for AX15910 is the closest to unity among all compounds tested, indicating a uniquely balanced dual-target engagement.

ERK5 inhibitor BRD4 inhibitor Dual inhibitor Kinase profiling

Cellular Efficacy in Inflammation Model Separates Dual from ERK5-Selective Inhibitors

In a cellular model of inflammation using human umbilical vein endothelial cells (HUVECs) stimulated with the TLR1/2 agonist Pam3CSK4, AX15910 significantly reduced surface E-selectin expression [1]. At a concentration of 10 μM, AX15910 inhibited E-selectin expression by 27% [1]. This is comparable to the BRD4-selective probe JQ1 (29% inhibition at 1 μM) [1]. Crucially, two ERK5-selective inhibitors, AX15836 and AX15892, showed 0% inhibition in the same assay, despite having potent intracellular ERK5 IC50 values (8 nM and 30 nM, respectively) [1]. This demonstrates that ERK5 kinase inhibition alone is insufficient to drive this anti-inflammatory phenotype, and that the BRD4-inhibitory component of AX15910 is essential for functional activity.

Inflammation E-selectin HUVEC TLR2 Pam3CSK4

Broad Kinase Selectivity Profile Validates Dual Mechanism

Extensive chemoproteomic profiling using the KiNativ platform (covering >200 kinases) revealed that AX15910, along with the other dual inhibitors AX15839 and XMD8-92, did not share any significant off-target kinase inhibition at concentrations up to 10 μM [1]. This contrasts with the broader kinase inhibition profiles often observed with early-generation dual kinase/bromodomain inhibitors [2]. The lack of shared off-targets among the three active compounds (AX15910, AX15839, XMD8-92) strengthens the causal link between their dual ERK5/BRD4 inhibition and the observed cellular phenotypes, rather than attributing efficacy to an unrecognized kinase off-target.

Kinase selectivity Off-target profiling KiNativ Chemoproteomics

Primary Research Applications for AX15910 Based on Differentiated Evidence


Dissecting ERK5 Kinase-Dependent vs. Bromodomain-Dependent Functions

Researchers investigating the biological roles of ERK5 can employ AX15910 as a critical tool to delineate phenotypes that require the kinase activity of ERK5 from those that rely on bromodomain-mediated transcription. By comparing the effects of AX15910 with an ERK5-selective inhibitor (e.g., AX15836) and a BRD4-selective inhibitor (e.g., JQ1), scientists can assign functional outputs to specific enzymatic or protein-interaction domains. This is supported by the quantitative evidence showing AX15910's balanced dual potency and the lack of cellular effect from pure ERK5 inhibitors [1].

Modeling Inflammatory Responses in Endothelial Cells

AX15910 is a validated probe for studying TLR1/2-mediated inflammation, particularly in endothelial cell models. The compound's demonstrated ability to reduce E-selectin expression and suppress inflammatory cytokine production (IL-6, IL-8) in HUVECs makes it suitable for research into vascular inflammation, atherosclerosis, and immune cell adhesion. The evidence from Pam3CSK4-stimulated HUVECs shows that AX15910 produces a robust, quantifiable anti-inflammatory effect, unlike ERK5-selective inhibitors which are completely inactive in the same model [1].

Evaluating the Therapeutic Potential of Dual ERK5/BRD4 Inhibition in Cancer

Given the established roles of both ERK5 signaling and BET bromodomain proteins in oncogenesis and tumor progression, AX15910 serves as a chemical probe to assess the combined therapeutic benefit of inhibiting both targets simultaneously. Its near-equipotent dual inhibition profile (ERK5 IC50 20 nM, BRD4 Kd 22 nM) and favorable selectivity window over a broad kinome panel provide a rational starting point for pre-clinical oncology studies exploring this polypharmacology approach [1]. Unlike tools with unbalanced potency, AX15910 allows for interrogation of a true dual-target hypothesis.

Investigating ERK5's Non-Catalytic Scaffolding Functions

The contrasting cellular activity of AX15910 (active) versus ERK5-selective catalytic inhibitors (inactive) provides a powerful experimental framework for studying non-catalytic, scaffolding functions of the ERK5 protein. In models where genetic knockdown or deletion of ERK5 yields a phenotype but catalytic inhibition does not, AX15910 can help distinguish whether the observed effect requires simultaneous disruption of ERK5 kinase activity and BRD4-mediated transcription, or if the phenotype is solely driven by the loss of the ERK5 protein scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for AX15910

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.